molecular formula C6F10O B14280424 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- CAS No. 136132-94-0

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-

Katalognummer: B14280424
CAS-Nummer: 136132-94-0
Molekulargewicht: 278.05 g/mol
InChI-Schlüssel: DAMDTCOXJMPGHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- is a highly fluorinated organic compound with the molecular formula C6F10O. This compound is characterized by its unique structure, which includes multiple fluorine atoms and an ethenyl group. The presence of these fluorine atoms imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- involves several steps. One common method includes the reaction of a fluorinated butene with a trifluoroethenyl ether under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in a fully saturated fluorinated compound.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides and amines.

    Addition: The double bond in the ethenyl group allows for addition reactions with halogens or hydrogen halides, forming dihalogenated or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s fluorinated nature allows it to be used in the development of fluorinated pharmaceuticals and agrochemicals, which often exhibit enhanced stability and bioavailability.

    Medicine: Research into fluorinated compounds has shown potential in developing new drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty polymers and materials with high chemical resistance and thermal stability.

Wirkmechanismus

The mechanism of action of 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The pathways involved may include the disruption of metabolic processes or the alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- can be compared with other fluorinated compounds such as:

    2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-: This compound has similar fluorinated characteristics but includes chlorine atoms, which may alter its reactivity and applications.

    2-Butyne, 1,1,1,4,4,4-hexafluoro-: This compound features a triple bond, providing different chemical properties and reactivity compared to the double bond in 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-.

    Hexafluoro-2-butene: This compound is another fluorinated butene with industrial applications, particularly in refrigeration and as a foam-blowing agent.

The uniqueness of 2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]- lies in its combination of multiple fluorine atoms and an ethenyl group, which imparts distinct chemical properties and a wide range of applications.

Eigenschaften

CAS-Nummer

136132-94-0

Molekularformel

C6F10O

Molekulargewicht

278.05 g/mol

IUPAC-Name

1,1,1,2,3,4,4-heptafluoro-4-(1,2,2-trifluoroethenoxy)but-2-ene

InChI

InChI=1S/C6F10O/c7-1(5(12,13)14)2(8)6(15,16)17-4(11)3(9)10

InChI-Schlüssel

DAMDTCOXJMPGHH-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C(F)(F)F)F)(C(OC(=C(F)F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.